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molecular formula C11H16Cl2N4OSi B8727327 2,6-Dichloro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine CAS No. 442685-34-9

2,6-Dichloro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine

Cat. No. B8727327
M. Wt: 319.26 g/mol
InChI Key: XCXCKQUKEJMXAZ-UHFFFAOYSA-N
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Patent
US09040547B2

Procedure details

A solution of 2,6-dichloropurine (4.0 g, 21 mmol) in DMF (100 mL) was cooled to 0° C. NaH (1.69 g, 42.3 mmol, 60% dispersion in mineral oil) was added, and the mixture was stirred at rt for 30 min. The reaction was again cooled to 0° C., and SEM-Cl (5.29 g, 31.7 mmol) was added. The reaction was stirred at rt for 1 hr, at which point LCMS showed complete consumption of starting material. Water was added slowly, and the mixture was extracted with EtOAc (three times). The combined organics were washed with water (three times) and brine, dried over Mg2SO4, and filtered. The filtrate was concentrated, and the crude material was purified by flash chromatography on a Biotage 40M column; eluted with 0%-20% EtOAc/heptane to afford the title compound (3.82 g, 57% yield) as a pale yellow oil. 1H NMR (400 MHz, chloroform-d) δ ppm 8.26 (s, 1H) 5.64 (s, 2H) 3.61-3.67 (m, 2H) 0.92-1.00 (m, 2H) −0.01 (s, 9H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
5.29 g
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[H-].[Na+].[CH3:14][Si:15]([CH2:18][CH2:19][O:20][CH2:21]Cl)([CH3:17])[CH3:16]>CN(C=O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:21][O:20][CH2:19][CH2:18][Si:15]([CH3:17])([CH3:16])[CH3:14])=[C:4]([Cl:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.69 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.29 g
Type
reactant
Smiles
C[Si](C)(C)CCOCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was again cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred at rt for 1 hr, at which point LCMS
Duration
1 h
CUSTOM
Type
CUSTOM
Details
consumption of starting material
ADDITION
Type
ADDITION
Details
Water was added slowly
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (three times)
WASH
Type
WASH
Details
The combined organics were washed with water (three times) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the crude material was purified by flash chromatography on a Biotage 40M column
WASH
Type
WASH
Details
eluted with 0%-20% EtOAc/heptane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)COCC[Si](C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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